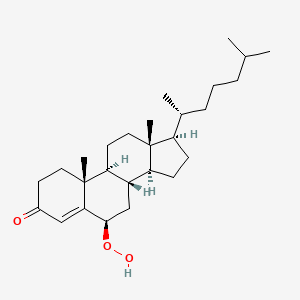
1,3-Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)urea is a highly fluorinated organic compound. It is characterized by the presence of two long perfluorinated chains attached to a central urea group. This compound is known for its unique properties, such as high thermal stability, chemical resistance, and low surface energy, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)urea typically involves the reaction of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctylamine with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The reaction conditions, such as temperature and time, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, is common. Post-reaction purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)urea primarily undergoes substitution reactions due to the presence of the urea group. It can also participate in nucleophilic addition reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Nucleophilic Addition Reactions: Reagents such as amines or alcohols can be used. These reactions are often conducted under mild conditions, with the use of catalysts like Lewis acids to enhance the reaction rate.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives, while nucleophilic addition with alcohols can produce urethane derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of fluorinated polymers and materials. Its unique properties make it suitable for creating superhydrophobic and oleophobic surfaces.
Biology: Employed in the development of bio-compatible coatings for medical devices. Its chemical resistance and low surface energy are advantageous in preventing biofouling.
Medicine: Investigated for use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.
Industry: Utilized in the production of high-performance lubricants and greases, as well as in the formulation of specialty coatings and sealants.
Mecanismo De Acción
The mechanism by which 1,3-Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)urea exerts its effects is primarily related to its fluorinated chains. These chains create a highly hydrophobic and lipophobic surface, which can repel water and oils. The central urea group can form hydrogen bonds with other molecules, enhancing its ability to interact with various substrates. This combination of properties makes it effective in applications requiring chemical resistance and surface modification.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorononyl)urea
- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol
Uniqueness
Compared to similar compounds, 1,3-Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)urea stands out due to its longer perfluorinated chains, which provide enhanced hydrophobic and lipophobic properties. This makes it particularly effective in applications requiring extreme chemical resistance and low surface energy.
Propiedades
Número CAS |
1543-55-1 |
|---|---|
Fórmula molecular |
C17H6F30N2O |
Peso molecular |
824.19 g/mol |
Nombre IUPAC |
1,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)urea |
InChI |
InChI=1S/C17H6F30N2O/c18-4(19,6(22,23)8(26,27)10(30,31)12(34,35)14(38,39)16(42,43)44)1-48-3(50)49-2-5(20,21)7(24,25)9(28,29)11(32,33)13(36,37)15(40,41)17(45,46)47/h1-2H2,(H2,48,49,50) |
Clave InChI |
FEFNEMKIHRAAPO-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)NC(=O)NCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Spiro[4.5]dec-7-ene](/img/structure/B14751434.png)

![5-[(5-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)methyl]-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine](/img/structure/B14751444.png)


![(Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol](/img/structure/B14751471.png)





